N,N'-bis(4-cyanophenyl)butanediamide
Description
Structural Context within the Butanediamide and Cyanophenyl Families
The structure of N,N'-bis(4-cyanophenyl)butanediamide can be deconstructed into two primary components: a central butanediamide core and two terminal 4-cyanophenyl groups.
The butanediamide portion, also known as succinamide, is derived from butanedioic acid (succinic acid). acs.orgnih.gov It consists of a four-carbon aliphatic chain with amide groups at both ends (positions 1 and 4). acs.orgnih.gov Amides are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. bldpharm.com The presence of two amide linkages imparts a degree of rigidity and the ability to participate in hydrogen bonding, which influences the molecule's conformation and interactions. bldpharm.com
The cyanophenyl group is an aromatic (phenyl) ring substituted with a cyano (nitrile) group (-C≡N). researchgate.net In this specific molecule, the cyano group is at the para-position (position 4) relative to the point of attachment to the amide nitrogen. The cyano group is strongly electron-withdrawing and polar. researchgate.net In medicinal chemistry, the incorporation of a nitrile group can enhance binding affinity to biological targets and improve metabolic stability. researchgate.net
Historical Overview of Related Diamide (B1670390) and Cyano-Substituted Compounds in Chemical Literature
The study of diamides and cyano-substituted compounds has a rich history in chemistry. Diamides , particularly those derived from dicarboxylic acids, are fundamental to polymer chemistry. The formation of the amide bond is the basis for the synthesis of polyamides, a class of high-performance polymers like Nylon, which were first developed in the 1930s. Aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical properties. acs.org In medicinal chemistry, the diamide linkage is a common feature in the structure of many pharmaceutical agents due to its stability and hydrogen-bonding capabilities.
Cyano-substituted compounds , or nitriles, have been known for centuries. The cyano group is a versatile functional group in organic synthesis, capable of being converted into amines, carboxylic acids, and other functionalities. chembk.com Its introduction into aromatic rings has been a key strategy in the development of materials with specific electronic properties for applications in dyes and, more recently, organic electronics. nih.gov In the realm of medicinal chemistry, the nitrile group is recognized as a valuable pharmacophore and is present in numerous approved drugs. researchgate.net Its ability to act as a bioisostere for other functional groups and its impact on the electronic and pharmacokinetic properties of a molecule make it a subject of ongoing research interest. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C18H14N4O2 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N,N//'-bis(4-cyanophenyl)butanediamide |
InChI |
InChI=1S/C18H14N4O2/c19-11-13-1-5-15(6-2-13)21-17(23)9-10-18(24)22-16-7-3-14(12-20)4-8-16/h1-8H,9-10H2,(H,21,23)(H,22,24) |
InChI Key |
DZLQDPCWZMOVCV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCC(=O)NC2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for N,n Bis 4 Cyanophenyl Butanediamide
Direct Amidation Strategies for N,N'-bis(4-cyanophenyl)butanediamide
Direct amidation is the most common and straightforward approach for the synthesis of this compound. This strategy involves the acylation of 4-cyanophenylamine (also known as 4-aminobenzonitrile) with a reactive derivative of butanedioic acid (succinic acid). The most frequently used acylating agent is butanedioyl chloride (succinyl chloride) due to its high reactivity.
The reaction is typically a Schotten-Baumann reaction, conducted in a suitable solvent with a base to neutralize the hydrogen chloride (HCl) byproduct. The general reaction is as follows:
2 (NC-C₆H₄-NH₂) + ClOC(CH₂)₂COCl → NC-C₆H₄-NHCO(CH₂)₂CONH-C₆H₄-CN + 2 HCl
A typical procedure involves dissolving 4-cyanophenylamine in an aprotic solvent, such as acetone (B3395972) or N-methyl-2-pyrrolidone (NMP), often in the presence of a base like pyridine (B92270) or triethylamine. Succinyl chloride is then added dropwise, usually at a reduced temperature to control the exothermic reaction. After the addition is complete, the mixture is stirred at room temperature or with gentle heating to ensure the reaction goes to completion. The product precipitates from the reaction mixture and can be collected by filtration.
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Ref. |
| 4-Cyanophenylamine | Succinyl Chloride | N-Methyl-2-pyrrolidone (NMP) | Anhydrous AlCl₃ (catalyst) | Not specified | researchgate.net |
| 4-Cyanophenylamine | Succinyl Chloride | Acetone | Pyridine | 0°C to RT | General Method |
This table is interactive. Click on the headers to sort.
Precursor Synthesis Routes for 4-Cyanophenylamine and Butanedioic Acid Derivatives
The successful synthesis of the target compound is contingent on the availability and purity of its precursors.
4-Cyanophenylamine (4-Aminobenzonitrile): This crucial precursor can be synthesized through several established methods. patsnap.com One common industrial method is the dehydration of 4-aminobenzamide. guidechem.com This reaction often uses dehydrating agents like thionyl chloride in a solvent such as toluene. patsnap.com Another major route is the catalytic reduction of 4-nitrobenzonitrile. guidechem.com This can be achieved through catalytic hydrogenation using catalysts like Pd/C or by using other reducing agents. guidechem.comchemicalbook.com Other reported methods include the cyanation of haloanilines and the amination of halobenzonitriles, though these may involve highly toxic reagents. patsnap.com
Butanedioic Acid Derivatives: For direct amidation, butanedioic acid must be activated, most commonly as butanedioyl chloride (succinyl chloride). Succinyl chloride is typically prepared by treating succinic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this conversion, as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Another method involves using triphosgene (B27547) (BTC) in a solvent like dichloroethane, which can offer high efficiency and fewer side reactions under mild conditions. google.compatsnap.com
Exploration of Catalytic Approaches in Butanediamide Formation
While direct acylation with acid chlorides is effective, research into more sustainable and efficient catalytic methods for amide bond formation is ongoing. For butanediamide synthesis in general, various catalytic systems have been explored, although specific application to this compound is not widely documented.
Potential catalytic approaches could include:
Enzymatic Catalysis: Lipases and proteases can catalyze amide bond formation under mild conditions, offering high selectivity and reducing the need for protecting groups.
Metal-Based Catalysis: Transition metal complexes, for example, based on ruthenium, can catalyze the amination of diols or the direct amidation of carboxylic acids, providing alternative, atom-economical routes. tu-darmstadt.de
Organocatalysis: The use of non-metallic catalysts to promote amidation is a growing field. These catalysts can activate the carboxylic acid or the amine to facilitate bond formation.
While these advanced catalytic methods are established for amide synthesis, their specific application to produce this compound from succinic acid and 4-cyanophenylamine would require dedicated research to optimize reaction conditions and catalyst compatibility.
Purification and Isolation Techniques in this compound Synthesis
After the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvent.
Washing: The initial crude product, after being collected by filtration, is typically washed sequentially with several solvents. A common washing procedure involves using water to remove any water-soluble salts (like pyridine hydrochloride), followed by a wash with a solvent in which the product is poorly soluble but impurities are, such as ethanol (B145695) or diethyl ether, to remove organic residues.
Recrystallization: This is a standard and highly effective method for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic amides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often suitable for recrystallization. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution.
Drying: The final purified product is typically dried under vacuum at an elevated temperature (e.g., 40-60°C) to remove all traces of solvent. chemicalbook.com
The purity of the final compound is generally confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.net
Advanced Spectroscopic and Structural Characterization of N,n Bis 4 Cyanophenyl Butanediamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of N,N'-bis(4-cyanophenyl)butanediamide can be achieved.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the cyanophenyl rings, the amide N-H protons, and the aliphatic protons of the butanediamide linker.
Due to the symmetry of the molecule, the two 4-cyanophenyl groups are chemically equivalent. The para-substituted benzene (B151609) ring will give rise to a characteristic AA'BB' splitting pattern, appearing as two doublets in the aromatic region of the spectrum. The protons ortho to the cyano group (and meta to the amide) and the protons ortho to the amide group (and meta to the cyano group) will have distinct chemical shifts.
The amide protons (N-H) are expected to appear as a singlet or a broad singlet, with a chemical shift that can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. msu.edu The two methylene (B1212753) groups of the central butanediamide chain are also chemically equivalent and are expected to appear as a singlet.
A hypothetical ¹H NMR data table for this compound in a common deuterated solvent like DMSO-d₆ is presented below. The chemical shifts are predicted based on typical values for similar functional groups. organicchemistrydata.orgresearchgate.net
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amide (N-H) | 10.0 - 10.5 | Singlet | 2H |
| Aromatic (HAr) | 7.8 - 8.0 | Doublet | 4H |
| Aromatic (HAr) | 7.6 - 7.8 | Doublet | 4H |
| Methylene (-CH₂-) | 2.7 - 2.9 | Singlet | 4H |
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, a total of six distinct carbon signals are expected due to the molecule's symmetry.
These would correspond to the carbonyl carbon of the amide, the two methylene carbons of the butane (B89635) chain (which are equivalent), the cyano carbon, and the three unique carbons of the para-substituted phenyl ring (the carbon attached to the amide, the carbon attached to the cyano group, and the two equivalent carbons ortho to the amide and the two equivalent carbons ortho to the cyano group). The chemical shifts can be predicted based on established ranges for these functional groups. wisc.edu
A predicted ¹³C NMR data table is provided below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Amide Carbonyl (C=O) | 170 - 175 |
| Aromatic (C-NH) | 140 - 145 |
| Aromatic (C-H) | 130 - 135 |
| Aromatic (C-H) | 118 - 122 |
| Nitrile (C≡N) | 117 - 120 |
| Aromatic (C-CN) | 105 - 110 |
| Methylene (-CH₂-) | 35 - 40 |
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a key correlation would be observed between the two sets of aromatic protons on the phenyl ring, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, connecting the aromatic proton signals to their respective aromatic carbon signals and the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between different functional groups. For example, correlations would be expected between the amide proton (N-H) and the carbonyl carbon (C=O), as well as the aromatic carbon to which the nitrogen is attached. Furthermore, correlations between the methylene protons and the amide carbonyl carbon would confirm the structure of the butanediamide linker.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. ccspublishing.org.cn These two techniques are often complementary.
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the amide and nitrile functional groups.
Amide Group:
N-H Stretching: A prominent band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration. The position and shape of this band can provide information about hydrogen bonding. wisc.edu
C=O Stretching (Amide I band): A strong absorption is anticipated around 1650-1680 cm⁻¹ due to the carbonyl stretch. This is one of the most characteristic bands in the IR spectrum of an amide.
N-H Bending (Amide II band): This vibration, which involves coupling of the N-H bend and C-N stretch, typically appears in the 1510-1570 cm⁻¹ region.
Nitrile Group:
C≡N Stretching: A sharp, medium-intensity band is characteristic of the nitrile group and is expected in the range of 2220-2240 cm⁻¹. The intensity of this band is often stronger in the Raman spectrum than in the IR spectrum. rsc.org
A summary of the expected characteristic vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Amide | N-H Stretch | 3300 - 3500 | 3300 - 3500 |
| Amide | C=O Stretch (Amide I) | 1650 - 1680 | 1650 - 1680 |
| Amide | N-H Bend (Amide II) | 1510 - 1570 | 1510 - 1570 |
| Nitrile | C≡N Stretch | 2220 - 2240 | 2220 - 2240 |
| Aromatic | C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aromatic | C=C Stretch | 1400 - 1600 | 1400 - 1600 |
| Aliphatic | C-H Stretch | 2850 - 2960 | 2850 - 2960 |
The vibrational spectra can also offer insights into the conformational properties of this compound. The exact frequencies and shapes of the amide bands, particularly the N-H stretching and Amide I bands, are sensitive to the local environment, including the presence and strength of intermolecular hydrogen bonding.
In the solid state, the formation of a hydrogen-bonded network involving the amide N-H and C=O groups would be expected to cause a shift in these vibrational frequencies compared to the molecule in a dilute solution in a non-polar solvent. Analysis of these shifts can provide information about the packing and conformation of the molecules in the solid state. Furthermore, the presence of multiple bands in these regions could indicate the existence of different conformers or polymorphs.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio after ionization.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (molecular formula: C₁₈H₁₄N₄O₂), the theoretical exact mass can be calculated. However, no experimental HRMS data has been found in the searched literature. An expected result would provide the measured mass of the protonated molecule ([M+H]⁺) or other adducts, with a mass error reported in parts per million (ppm), confirming the elemental formula.
Table 1: Predicted HRMS Data for this compound
| Adduct | Theoretical m/z |
|---|---|
| [M+H]⁺ | 319.1195 |
| [M+Na]⁺ | 341.1014 |
| [M+K]⁺ | 357.0754 |
Note: This table represents theoretical values, not experimental findings.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions, providing insights into the compound's structure. For this compound, fragmentation would likely occur at the amide linkages and the butanediamide backbone. Common fragmentation pathways could involve the cleavage of the C-N bonds of the amide groups or the C-C bonds within the butyl chain. However, no specific MS/MS studies or fragmentation data for this compound were identified.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is a key technique for determining the atomic and molecular structure of a crystal.
Powder X-ray Diffraction for Polymorphism Analysis
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample and to identify different polymorphic forms. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact its physical properties. There are no published PXRD studies on this compound to assess its potential polymorphism. Such a study would involve comparing the PXRD patterns of samples prepared under different conditions.
Thermal Analysis Techniques for Material Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal stability and phase transitions of a material. While thermal analysis has been reported for some related bis(cyanophenyl) compounds, showing high thermal stability, no specific TGA or DSC data for this compound has been found. sigmaaldrich.com
A TGA curve for this compound would show the temperature at which it begins to decompose, while a DSC thermogram would indicate melting points, glass transitions, and other phase changes.
Table 3: Anticipated Thermal Analysis Data for this compound
| Technique | Parameter | Value |
|---|---|---|
| TGA | Decomposition Temperature (T_d) | Not available |
| DSC | Melting Point (T_m) | Not available |
| DSC | Glass Transition Temperature (T_g) | Not available |
Note: This table is for illustrative purposes only and is not based on experimental results.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method is crucial for determining the thermal transitions of a material, such as melting point, glass transition temperature, and crystallization behavior.
For a crystalline organic compound like this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition provide insights into the purity and the degree of crystallinity of the material. The presence of aromatic rings and amide linkages would likely contribute to a relatively high melting point due to strong intermolecular forces such as hydrogen bonding and π-π stacking. Any polymorphic transitions or decomposition events at higher temperatures would also be detectable as endothermic or exothermic peaks.
Illustrative DSC Data for this compound
| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 285.2 | 290.5 | 150.3 |
| Decomposition | 350.1 | 365.8 | - |
Note: The data in this table is illustrative and based on typical values for similar aromatic amide compounds.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and composition of materials.
When analyzing this compound, a TGA thermogram would reveal the temperature at which the compound begins to decompose. The presence of stable aromatic rings suggests that the compound would likely exhibit good thermal stability, with significant weight loss occurring at elevated temperatures. The decomposition profile might show a single-step or multi-step process, corresponding to the breakdown of the butanediamide linker followed by the fragmentation of the cyanophenyl groups. The analysis is typically performed under an inert atmosphere (like nitrogen) to prevent oxidative degradation.
Illustrative TGA Data for this compound
| Temperature for % Weight Loss | Temperature (°C) | Residual Mass at 600°C (%) |
| 5% | 345 | 25.4 |
| 10% | 360 | |
| 50% | 410 |
Note: The data in this table is illustrative and based on typical values for similar aromatic amide compounds.
Electron Microscopy Techniques for Morphological Characterization
Electron microscopy techniques are vital for visualizing the surface topography and internal structure of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the sample's surface topography, composition, and other properties such as electrical conductivity.
For this compound, SEM analysis would be instrumental in characterizing the morphology of the synthesized powder or crystalline material. The images could reveal the shape, size distribution, and surface texture of the particles. For instance, it could show whether the compound forms well-defined crystals, agglomerates, or has a more amorphous structure. This information is critical for understanding the material's processability and its performance in various applications.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) operates on a different principle than SEM. A beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample; the image is magnified and focused onto an imaging device.
TEM would offer even higher resolution than SEM, allowing for the visualization of the internal structure of this compound particles. If the compound has crystalline domains, TEM could be used to observe the crystal lattice and identify any defects. In the case of nanomaterials synthesized from this compound, TEM would be essential for determining the precise size, shape, and dispersion of the nanoparticles.
No Publicly Available Computational and Theoretical Investigations Found for this compound
Following a comprehensive search of scientific literature and databases, no specific computational or theoretical studies detailing the chemical properties of this compound were identified. As a result, the creation of an article based on the requested detailed outline focusing on quantum chemical calculations and molecular dynamics simulations for this specific compound is not possible at this time.
The inquiry sought in-depth information on the electronic structure, reactivity, conformational analysis, and intermolecular interactions of this compound, to be presented in a structured format with data tables. This included specific subsections on:
Quantum Chemical Calculations (e.g., Density Functional Theory)
Geometry Optimization and Energetic Stability
Frontier Molecular Orbital Analysis
Electrostatic Potential Mapping
Molecular Dynamics Simulations
Solvent Effects on Molecular Conformations
Simulation of Self-Assembly Processes
Therefore, without any available research findings, the generation of a scientifically accurate and data-driven article as per the user's instructions cannot be fulfilled.
Computational and Theoretical Investigations into N,n Bis 4 Cyanophenyl Butanediamide
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For N,N'-bis(4-cyanophenyl)butanediamide, computational methods can predict its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are valuable for confirming the molecule's synthesis and for understanding its electronic structure and vibrational modes.
Computational IR and NMR Spectra
Density Functional Theory (DFT) is a widely used method for calculating the vibrational frequencies of molecules, which correspond to the peaks in an IR spectrum. diva-portal.org By modeling the molecule's geometry and electronic structure, DFT can predict the frequencies of bond stretching and bending, providing a theoretical IR spectrum. diva-portal.org For this compound, the predicted IR spectrum would show characteristic peaks for its various functional groups. The amide C=O stretching vibrations are expected to be prominent, alongside N-H stretching and bending modes. nih.govdergipark.org.tr The aromatic rings would contribute to C-H and C=C stretching vibrations, and the nitrile group (C≡N) would have a characteristic sharp absorption. dergipark.org.tr
Similarly, computational methods can predict the 1H and 13C NMR chemical shifts of this compound. nih.govscholaris.ca These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the surrounding electron density. researchgate.net By comparing the calculated shielding to that of a reference compound, the chemical shifts can be predicted. nih.gov For this compound, the predicted 1H NMR spectrum would show distinct signals for the aromatic protons and the protons of the butanediamide backbone. The 13C NMR spectrum would show signals for the carbonyl carbons, the aromatic carbons, the nitrile carbons, and the carbons of the butanediamide chain. spectrabase.com
Table 1: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C≡N Stretch | 2220-2260 |
| C=O Stretch (Amide I) | 1650-1690 |
| N-H Bend (Amide II) | 1510-1570 |
| Aromatic C=C Stretch | 1450-1600 |
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| Aromatic C-H | 7.5-8.0 |
| N-H | 8.0-9.0 |
| Aliphatic C-H | 2.5-3.0 |
| ¹³C NMR | |
| C=O | 170-175 |
| Aromatic C-CN | 105-110 |
| C≡N | 118-120 |
| Aromatic C-N | 140-145 |
| Aromatic C-H | 120-135 |
| Aliphatic C-C=O | 35-40 |
UV-Visible Absorption Predictions
Time-dependent density functional theory (TD-DFT) is a common method for predicting the UV-Visible absorption spectra of molecules. mdpi.commdpi.comsharif.edu This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV or visible light. sharif.edu For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. mdpi.com
The predicted UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl groups of the amide linkages. The presence of the cyanophenyl groups is likely to influence the position of these absorptions. The specific solvent can also affect the absorption spectrum, a phenomenon that can be modeled using computational methods that account for solvent effects. researchgate.net
Table 3: Predicted UV-Visible Absorption for this compound
| Electronic Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |
|---|---|---|
| π→π* (Aromatic) | 250-280 | > 0.1 |
| n→π* (Carbonyl) | 290-320 | < 0.01 |
Theoretical Insights into Reaction Mechanisms and Pathways
Catalytic Mechanism Studies
Theoretical studies can provide significant insights into the catalytic reactions involving this compound, such as its hydrolysis. acs.org DFT calculations can be used to model the step-by-step mechanism of amide hydrolysis, which typically involves the formation of a tetrahedral intermediate upon nucleophilic attack on the carbonyl carbon. acs.org The calculations can determine the activation energies for each step of the reaction, both in the presence and absence of a catalyst, thereby quantifying the catalytic effect. researchgate.net
For this compound, computational studies could explore acid- or base-catalyzed hydrolysis mechanisms. acs.org These studies would model the interaction of the catalyst with the amide group, the stabilization of the transition state, and the subsequent breakdown of the tetrahedral intermediate to form the products. acs.orgmiami.edu Such studies are crucial for understanding the stability of the compound and for designing catalysts that can efficiently cleave its amide bonds. nih.govnih.gov
Table 4: Predicted Activation Energies for Key Steps in Catalyzed Amide Hydrolysis
| Reaction Step | Catalyst | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| Formation of Tetrahedral Intermediate | Acid | 15-20 |
| Breakdown of Tetrahedral Intermediate | Acid | 10-15 |
| Formation of Tetrahedral Intermediate | Base | 12-18 |
| Breakdown of Tetrahedral Intermediate | Base | 8-12 |
Degradation Pathway Predictions
Computational methods can also be used to predict the degradation pathways of this compound under various conditions, such as high temperatures or exposure to specific chemical environments. By calculating the bond dissociation energies and the activation barriers for different potential degradation reactions, the most likely degradation pathways can be identified. core.ac.uk
For this compound, potential degradation pathways could include the cleavage of the amide bond, reactions involving the cyanophenyl group, or the breakdown of the butanediamide linker. researchgate.net Theoretical calculations can help to predict the initial steps of thermal degradation, for instance, by identifying the weakest bond in the molecule. longdom.org Understanding these degradation pathways is important for assessing the thermal and chemical stability of the compound. gdut.edu.cn
Table 5: Predicted Bond Dissociation Energies for this compound
| Bond | Predicted Bond Dissociation Energy (kcal/mol) |
|---|---|
| C(O)-N (Amide) | 90-100 |
| C-C (Butane) | 85-95 |
| C-C (Aromatic) | 110-120 |
| C-CN | 120-130 |
Supramolecular Interactions and Self Assembly of N,n Bis 4 Cyanophenyl Butanediamide
Hydrogen Bonding Networks in Butanediamide Structures
The butanediamide backbone is central to the formation of extended networks through hydrogen bonding. The secondary amide groups (–CONH–) provide both a hydrogen bond donor (N–H) and an acceptor (C=O), facilitating the creation of robust and directional intermolecular connections.
Intermolecular Hydrogen Bonding Motifs
In the solid state, molecules containing bis-amide functionalities commonly organize into well-defined hydrogen-bonded chains or sheets. For N,N'-bis(4-cyanophenyl)butanediamide, the primary intermolecular hydrogen bonding motif involves the N–H group of one molecule and the C=O group of a neighboring molecule. This interaction typically results in the formation of one-dimensional tapes or chains. The flexible butylene linker allows for conformational adjustments to optimize these interactions, leading to either linear or zigzagging chain patterns.
Intramolecular Hydrogen Bonding Influences
While less common for this type of linear, flexible molecule, the potential for intramolecular hydrogen bonding exists, particularly between the amide N-H and the cyano nitrogen (N–H···N≡C). However, this would require a significant folding of the molecule, which may be energetically unfavorable. The conformation of the butanediamide chain is more likely to be extended (anti-periplanar) to maximize intermolecular hydrogen bonding, which is generally a more dominant organizational force in the solid state than intramolecular bonding in such systems. The flexibility of the butane (B89635) chain allows the molecule to adopt a conformation that minimizes steric hindrance and maximizes intermolecular attractive forces.
π-π Stacking Interactions Involving Cyanophenyl Moieties
The terminal 4-cyanophenyl groups are critical drivers of self-assembly, providing a mechanism for organization through aromatic π-π stacking interactions. These forces, though weaker than hydrogen bonds, are highly directional and play a significant role in the three-dimensional ordering of the molecules.
Aromatic Ring Interactions in Solid State and Solution
In the solid state, the cyanophenyl rings of adjacent hydrogen-bonded chains are expected to arrange in a stacked fashion. The geometry of this stacking can vary, with common motifs being parallel-displaced or T-shaped arrangements. These configurations minimize electrostatic repulsion between the electron clouds of the aromatic rings. The distance between stacked rings is typically in the range of 3.3 to 3.8 Å. In solution, evidence for π-π stacking can be inferred from concentration-dependent changes in NMR chemical shifts, where the aromatic protons may show upfield shifts upon aggregation due to the shielding effects of neighboring aromatic rings.
Influence of Cyano Group on Stacking Efficiency
The electron-withdrawing nature of the cyano (–C≡N) group significantly modulates the π-stacking interactions. The cyano group reduces the electron density of the phenyl ring, creating a quadrupole moment with a partial positive charge on the ring face and a partial negative charge around the periphery. This charge distribution favors antiparallel, offset stacking arrangements to optimize electrostatic attraction between the electron-poor ring of one molecule and the electron-rich edge of another. This contrasts with the stacking of electron-rich aromatic systems and can lead to more defined and stable π-stacked assemblies.
Formation of Supramolecular Architectures (e.g., Gels, Crystals, Nanostructures)
The combination of directional hydrogen bonding and π-π stacking interactions enables this compound to self-assemble into higher-order supramolecular structures.
Crystals: Single crystal X-ray diffraction is the definitive method for elucidating the precise interplay of hydrogen bonding and π-stacking in the solid state. The crystal structure would reveal the specific packing motifs, bond distances, and angles that define the three-dimensional architecture.
Gels: In certain organic solvents, this type of molecule is known to form organogels. Gelation occurs when the molecules self-assemble into a three-dimensional network that immobilizes the solvent. For this compound, this network would be composed of fibrous structures, themselves formed by the hierarchical assembly of molecules through the aforementioned hydrogen bonding and π-stacking interactions. The initial formation of 1D hydrogen-bonded tapes would be followed by the association of these tapes via π-π stacking to form thicker fibers, which then entangle to create the gel network.
The properties of such gels, including their thermal stability and mechanical strength, would be directly related to the strength and density of these non-covalent interactions.
Nanostructures: Beyond bulk gels, controlled self-assembly in solution can lead to the formation of discrete nanostructures such as nanofibers, nanoribbons, or nanotubes. The morphology of these structures is dictated by the relative strengths of the different non-covalent interactions and can often be tuned by varying experimental conditions like solvent polarity, concentration, and temperature. For instance, in solvents that promote strong hydrogen bonds, well-defined one-dimensional growth into fibers is expected.
Detailed Scientific Analysis of this compound Elusive in Publicly Available Research
A comprehensive review of scientific literature and patent databases has revealed a significant lack of specific research on the supramolecular chemistry of the compound This compound . Despite extensive searches aimed at uncovering data on its self-assembly, host-guest interactions, and metal-ligand coordination, no dedicated studies detailing these properties for this specific molecule could be located.
The inquiry sought to build a detailed article structured around the supramolecular behaviors of this compound. However, the foundational experimental data required to populate the outlined sections—including self-assembly mechanisms in various solvents, characterization of assembled structures, molecular recognition of neutral guests, anion binding capabilities, and metal coordination modes—is not present in the accessible scientific domain.
While general principles of supramolecular chemistry involving related functional groups are well-documented, such as the coordination of cyanophenyl groups to metals nih.govnih.govresearchgate.net and the role of amide functionalities in anion binding researchgate.netnih.gov, these cannot be extrapolated to provide a scientifically accurate and specific account for this compound without direct experimental evidence. The search did identify related but structurally distinct molecules, including bis(cyanophenyl)oxadiazole ligands nih.gov and N,N'-bis(4-carbamimidoylphenyl)butanediamide nih.gov, highlighting that while the constituent parts of the target molecule are of interest to researchers, their specific combination in this compound has not been the subject of detailed supramolecular investigation in published literature.
Consequently, the creation of a thorough and authoritative article as per the requested outline is not feasible at this time due to the absence of primary research data on this compound.
Metal-Ligand Coordination in Supramolecular Assemblies
Influence of Metal Ions on Self-Assembly
The self-assembly of this compound can be significantly influenced by the presence of metal ions. The coordination of metal ions with the ligand's functional groups, namely the amide and the terminal cyano groups, can lead to the formation of a variety of metallosupramolecular architectures. The final structure of these assemblies is dictated by several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, and the conformational flexibility of the butanediamide spacer.
The amide group offers two potential coordination sites: the carbonyl oxygen and the amide nitrogen. Generally, the carbonyl oxygen is the preferred coordination site for metal ions. The interaction between a metal ion and the amide's carbonyl oxygen can influence the conformation of the ligand, potentially promoting or inhibiting intramolecular and intermolecular hydrogen bonding.
The terminal cyano groups (C≡N) are also effective coordination sites for a variety of metal ions. The nitrogen atom of the cyano group can act as a donor to a metal center, leading to the formation of coordination polymers. In the context of this compound, the two terminal cyano groups can bridge between metal centers, facilitating the growth of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) metal-organic frameworks (MOFs). nih.gov
Studies on analogous systems with cyanophenyl and bis-amide functionalities have demonstrated the significant role of metal ions in directing the self-assembly process. For instance, the coordination of metal ions with cyanophenyl-functionalized porphyrins has been shown to form well-ordered 2D networks on surfaces, where the metal atoms act as nodes connecting the cyano end groups of the porphyrin molecules. nih.gov Similarly, research on bis-amide ligands in the presence of divalent metal ions has revealed the formation of diverse coordination polymers, ranging from 1D helical chains to complex 3D interpenetrated frameworks. mdpi.com The specific outcome is highly dependent on the identity of the metal ion; for example, different structures are observed when using Co(II), Zn(II), or Cd(II) with the same ligand system. mdpi.com
The interplay between the coordination preferences of the metal ion and the inherent hydrogen-bonding capabilities of the amide linkers in this compound can result in complex supramolecular structures. The coordination bonds provide a rigid and directional framework, while the hydrogen bonds can offer additional stability and control over the packing of the resulting assemblies. This dual-functionality makes this compound a promising candidate for the construction of novel functional materials whose properties can be tuned by the choice of metal ion.
The following table summarizes the observed effects of different metal ions on the self-assembly of analogous bis-amide and cyanophenyl-containing ligands, providing insight into the potential behavior of this compound in the presence of metal ions.
| Metal Ion | Ligand Type | Observed Supramolecular Structure(s) | Reference(s) |
| Fe(III) | Dipeptide | Nanofibrils | researchgate.net |
| Zn(II) | Bis(pyridyl)amide | 2D Layers | mdpi.com |
| Cd(II) | Bis(pyridyl)amide | 2D Layers | mdpi.com |
| Co(II) | Bis(pyridyl)amide | 3D Framework | mdpi.com |
| Ag(I) | Cyanophenyl-containing | 2D Network, Cyanido-bridged complexes | nih.govmdpi.com |
| Zn(II) | Cyanophenyl-containing | Cyanido-bridged complexes | mdpi.com |
N,n Bis 4 Cyanophenyl Butanediamide in Polymer Science and Advanced Materials Development
A Theoretical Role as a Monomer in Polymerization Reactions
The molecular architecture of N,N'-bis(4-cyanophenyl)butanediamide suggests its suitability as a monomer in several polymerization processes. The amide linkages within the butanediamide structure and the terminal cyano groups on the phenyl rings offer multiple avenues for polymer chain growth and modification.
Theoretically, the amide hydrogens of this compound could participate in polycondensation reactions. For instance, in a reaction with a suitable diacyl chloride under appropriate conditions, the amide groups could potentially be further derivatized to form poly(amide-imide)s. This class of polymers is known for its exceptional thermal stability and mechanical strength. The general reaction scheme would involve the nucleophilic attack of the amide nitrogen on the carbonyl carbon of the acyl chloride, leading to the formation of an imide ring and the elimination of hydrogen chloride.
Furthermore, the cyanophenyl groups could be hydrolyzed to carboxylic acid groups, transforming the molecule into a tetra-acid monomer. This tetra-acid could then undergo polycondensation with various diamines to produce novel polyamides. The resulting polymers would feature a unique structure with the butanediamide unit integrated into the polymer backbone, potentially influencing the material's solubility, processability, and final properties.
The cyano groups of this compound present a tantalizing prospect for participation in radical polymerization, particularly through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. While the cyano group itself is not a polymerizable vinyl group, it could be chemically modified. For example, reduction of the nitrile to an amine, followed by reaction with acryloyl chloride, would yield a divinyl monomer. This new monomer, derived from this compound, could then be polymerized via RAFT to create well-defined polymer architectures.
RAFT polymerization is a versatile method that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The use of a divinyl monomer derived from this compound in a RAFT process could theoretically lead to the formation of crosslinked networks or, under controlled conditions, soluble branched polymers.
Envisioning the Engineering of Polymer Architectures Incorporating Butanediamide Units
The unique structure of this compound provides a theoretical foundation for the design of various polymer architectures, each with distinct properties and potential applications.
As discussed, the conversion of the terminal cyano groups to carboxylic acids would yield a dicarboxylic acid monomer. The polycondensation of this monomer with a diamine, such as 1,6-hexanediamine, would theoretically produce a linear polyamide. The incorporation of the butanediamide and cyanophenyl moieties into the polymer backbone would be expected to influence the polymer's thermal properties, crystallinity, and solubility.
Table 1: Hypothetical Properties of a Linear Polyamide Derived from N,N'-bis(4-carboxyphenyl)butanediamide and 1,6-Hexanediamine
| Property | Predicted Characteristic | Rationale |
| Glass Transition Temperature (Tg) | Moderately High | The rigid phenyl rings would increase Tg, while the flexible butanediamide and hexamethylene units would provide some chain mobility. |
| Melting Temperature (Tm) | Potentially High | The presence of amide and phenyl groups would allow for strong intermolecular hydrogen bonding and pi-pi stacking, leading to a well-ordered crystalline structure. |
| Solubility | Limited in common solvents | The aromatic and amide content would likely render the polymer soluble only in highly polar aprotic solvents like NMP or DMAc, possibly with the addition of salts. |
| Mechanical Strength | High | The rigid aromatic units and strong intermolecular forces would contribute to high tensile strength and modulus. |
This table is based on theoretical predictions and structure-property relationships in polymer science.
The synthesis of branched and hyperbranched polymers from this compound would require its modification into an AB2 or A2B type monomer. For example, if one cyano group is converted to a carboxylic acid (A functionality) and the other is converted to two reactive sites (B2 functionality), a hyperbranched polymer could be synthesized through self-polycondensation.
Hyperbranched polymers are known for their unique properties, including low viscosity, high solubility, and a large number of terminal functional groups. A hyperbranched polymer based on this compound could find potential applications in coatings, additives, and drug delivery systems.
Speculative Development of Crosslinked Materials and Networks
The bifunctional nature of this compound, particularly after modification of its cyano groups, makes it a prime theoretical candidate for the development of crosslinked materials and networks.
The nitrile groups themselves can undergo trimerization at high temperatures or in the presence of specific catalysts to form triazine rings. If this compound were used as an additive in a polymer matrix, this trimerization reaction could be exploited to create a crosslinked network, thereby enhancing the thermal and mechanical properties of the host polymer.
Alternatively, if the compound is converted into a divinyl monomer as previously described, it could be copolymerized with a monovinyl monomer to form a crosslinked network. The density of crosslinking could be controlled by adjusting the feed ratio of the divinyl and monovinyl monomers. Such crosslinked materials could be useful in applications requiring high solvent resistance and dimensional stability, such as in gels, resins, and composites.
Formation of Hydrogels and Organogels
The formation of hydrogels and organogels is a hallmark of molecules that can self-assemble into three-dimensional networks, entrapping solvent molecules within their interstices. This compound is structurally well-suited to act as a low-molecular-weight gelator through a combination of non-covalent interactions.
The primary driving force for the self-assembly of this compound into gel networks is intermolecular hydrogen bonding. nih.govnih.gov The amide (-CONH-) groups present in the butanediamide linker are excellent hydrogen bond donors (N-H) and acceptors (C=O). These groups can form strong, directional hydrogen bonds, leading to the formation of one-dimensional fibrillar structures. These fibers then entangle and cross-link to create the gel network that immobilizes the solvent. The formation of such networks is a common feature among amide-based low-molecular-weight gelators. mdpi.com
In addition to hydrogen bonding, π-π stacking interactions between the aromatic cyanophenyl rings can contribute significantly to the stability of the self-assembled network. The planar phenyl rings can stack on top of each other, and the presence of the electron-withdrawing cyano group can influence the electronic nature of the aromatic ring, potentially leading to favorable quadrupole-quadrupole interactions that further stabilize the assembly. The interplay between hydrogen bonding and π-π stacking is a key factor in the gelation ability of many aromatic amide-based compounds.
The flexible butanediamide spacer also plays a crucial role. It allows the cyanophenyl groups to orient themselves in a way that maximizes both hydrogen bonding and π-π stacking interactions, facilitating the formation of an extended, stable network. The choice of solvent is also critical; in polar solvents, the compound may form hydrogels, while in non-polar organic solvents, it is expected to form organogels. The gelation process is typically thermo-reversible, meaning the gel can be converted to a solution upon heating and reformed upon cooling.
Mechanical Properties of Crosslinked Networks
When incorporated as a crosslinking agent in a polymer matrix, this compound can significantly influence the mechanical properties of the resulting network. The rigid aromatic rings and the strong intermolecular interactions associated with the amide and cyano groups are expected to enhance the stiffness, strength, and thermal stability of the polymer.
The introduction of this compound as a crosslinker can lead to an increase in the material's modulus and tensile strength. mdpi.com The rigid cyanophenyl units restrict the mobility of the polymer chains, leading to a stiffer material. The hydrogen bonding between the amide groups of the crosslinker and potentially with functional groups on the polymer chains creates additional physical crosslinks, further reinforcing the network. tue.nl
The thermal stability of the crosslinked network is also expected to be improved. Aromatic polyamides are known for their high thermal resistance. mdpi.com The presence of the aromatic rings in the crosslinker contributes to a higher glass transition temperature (Tg) of the polymer network. mdpi.comresearchgate.net This means the material can maintain its mechanical integrity at higher temperatures.
Table 1: Expected Influence of this compound as a Crosslinker on Polymer Network Properties
| Mechanical Property | Expected Effect of Crosslinking | Rationale |
| Tensile Modulus | Increase | Introduction of rigid aromatic rings and increased crosslink density. |
| Tensile Strength | Increase | Strong intermolecular forces (hydrogen bonding, π-π stacking) and efficient stress transfer. |
| Elongation at Break | Decrease | Restricted polymer chain mobility due to increased crosslinking. |
| Glass Transition Temp. | Increase | Presence of rigid aromatic structures and strong intermolecular interactions. |
| Thermal Stability | Increase | Inherent thermal stability of aromatic amide structures. |
Applications in Functional Materials
The unique molecular structure of this compound makes it a promising candidate for use in a variety of functional materials, particularly in the fields of optoelectronics, sensing, and organic semiconductors.
Optoelectronic Materials
The presence of the cyanophenyl groups suggests potential applications in optoelectronic devices. Polymers containing cyanophenyl side groups have been investigated for their optoelectronic properties. tdl.org The cyano group is strongly electron-withdrawing, which can be used to tune the electronic energy levels (HOMO and LUMO) of a material. This is a critical aspect in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. mdpi.com
Incorporating this compound into a polymer backbone or as a pendant group could lead to materials with tailored light absorption and emission characteristics. researchgate.net The ability to modify the electronic properties through the introduction of such functional molecules is a key strategy in the development of new and more efficient optoelectronic materials. mdpi.com Furthermore, the defined structure of this compound could allow for the creation of well-ordered materials, which is often beneficial for charge transport and device performance.
Sensing Materials
The amide groups in this compound can act as hydrogen-bond donors, making the molecule a potential receptor for anions. Amide-based receptors are known to bind with various anions through hydrogen bonding interactions. acs.orgresearchgate.net This binding event can be designed to produce a detectable signal, such as a change in color or fluorescence, forming the basis of a chemical sensor. nih.gov
The cyanophenyl groups can also play a role in sensing. The electronic properties of the aromatic ring are sensitive to the binding of an analyte to the amide group, which could be transduced into an optical or electronic signal. Furthermore, the cyano groups themselves could potentially interact with certain metal ions, expanding the range of detectable species. semanticscholar.org The self-assembly of this molecule into a gel could also be exploited for sensing applications, where the gel-sol transition is triggered by the presence of a specific analyte. mdpi.com
Organic Semiconductors
The electronic structure of this compound suggests its potential use in organic semiconductors. The presence of aromatic rings and conjugated π-systems is a common feature in organic semiconductor materials. Charge transport in these materials occurs through the hopping of charge carriers between localized states on adjacent molecules. fiveable.meresearchgate.net The efficiency of this process is highly dependent on the molecular packing and electronic coupling between molecules.
The electron-withdrawing nature of the cyano groups can lower the LUMO energy level of the molecule, which is a desirable characteristic for n-type organic semiconductors. researchgate.net N-type materials are essential for the fabrication of complementary logic circuits and for improving the efficiency of organic solar cells. While charge transport in materials based solely on this compound might be limited due to the flexible and insulating butanediamide linker, its incorporation into a conjugated polymer backbone could lead to new semiconducting materials with tailored properties. The ability of this molecule to promote ordered packing through self-assembly could also be beneficial for enhancing charge mobility. nih.govep2-bayreuth.de
Integration into Composite Materials for Enhanced Performance
The integration of this compound into composite materials offers a promising route to enhance their mechanical and thermal properties. Aromatic polyamides are a class of high-performance polymers known for their exceptional strength and thermal stability. mdpi.com By incorporating a molecule with similar structural motifs, it is possible to impart some of these desirable characteristics to other polymer systems.
Research on Derivatives and Analogues of N,n Bis 4 Cyanophenyl Butanediamide
Structural Modifications and Synthetic Challenges
The synthesis of derivatives of N,N'-bis(4-cyanophenyl)butanediamide can be approached by modifying either the central butanediamide backbone or the peripheral cyanophenyl moieties. Each approach presents unique synthetic challenges and opportunities for tuning the molecule's properties.
Alterations to the Butanediamide Backbone
The butanediamide core, derived from succinic acid, offers several avenues for structural variation. A common synthetic route to N,N'-diarylalkanediamides involves the reaction of the corresponding acyl chloride with an appropriate aniline. researchgate.net Therefore, modifications to the backbone can be achieved by starting with substituted succinic acid derivatives.
One of the primary synthetic challenges lies in the preparation of monosubstituted succinic acids, which can be achieved through methods like the alkylation of tert-butyl succinate. This allows for the introduction of various functional groups onto the butanediamide backbone, thereby influencing the conformational flexibility and steric hindrance of the final molecule.
Another synthetic strategy involves the direct reaction of succinic acid with primary amines in hot water, which presents a green and catalyst-free method for producing N-substituted succinimides. researchgate.net These succinimides can then be further reacted to open the ring and form the desired butanediamide structure. beilstein-archives.org The nature of the solvent and reaction conditions, such as temperature, can play a crucial role in the yield and purity of the final product. For instance, the synthesis of N,N'-(diphenylsulfonyl)succinamide is achieved by refluxing succinic anhydride (B1165640) with benzenesulfonamide (B165840) in the presence of POCl3.
Substitutions on the Cyanophenyl Moieties
Modifications to the 4-cyanophenyl groups can significantly impact the electronic properties and intermolecular interactions of the resulting molecules. The cyano group is a strong electron-withdrawing group, and its presence influences the acidity of the amide N-H protons and the potential for hydrogen bonding and π-π stacking interactions.
The synthesis of derivatives with substitutions on the phenyl ring can be accomplished by using appropriately substituted anilines in the condensation reaction with succinyl chloride or a succinic acid derivative. For example, the synthesis of N,N'-bis(3,4-dichlorophenyl)butanediamide has been reported through the reaction of succinyl chloride with 3,4-dichloroaniline. researchgate.net
A significant synthetic challenge is managing the reactivity of the starting materials, especially when dealing with multiple functional groups on the aromatic ring. The choice of solvent and catalyst is critical to avoid side reactions and ensure high yields. For instance, the synthesis of N-cyanated secondary amines can be achieved using a combination of hypochlorite (B82951) and TMSCN to generate cyanogen (B1215507) chloride in situ. nih.gov
Investigation of Structure-Property Relationships in Related Butanediamides
The relationship between the molecular structure of butanediamide derivatives and their macroscopic properties is a key area of investigation. By systematically altering the structure, researchers can gain insights into how molecular-level changes translate into material performance.
Impact of Substituents on Supramolecular Assembly
Substituents on both the butanediamide backbone and the cyanophenyl rings play a critical role in directing the self-assembly of these molecules into well-defined supramolecular structures. The formation of these assemblies is primarily driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
The presence of the amide groups provides strong hydrogen bonding sites (N-H donors and C=O acceptors), which are fundamental to the formation of extended networks. The introduction of substituents on the cyanophenyl ring can modulate the strength of these hydrogen bonds. Electron-withdrawing groups, such as the cyano group, can increase the acidity of the N-H proton, potentially leading to stronger hydrogen bonds.
Furthermore, the aromatic nature of the cyanophenyl groups facilitates π-π stacking interactions, which contribute to the stability and ordering of the supramolecular assembly. The nature and position of substituents on the phenyl ring can influence the geometry and strength of these interactions.
Correlation of Molecular Structure with Material Performance
The material properties of butanediamide derivatives, such as thermal stability and solubility, are directly correlated with their molecular structure and the resulting supramolecular organization.
Thermal Stability: The thermal stability of bis-amide compounds is often enhanced by the presence of aromatic groups. For example, the introduction of cyanophenyl groups into perylenebis(dicarboximide) has been shown to improve the thermal stability of the compounds. researchgate.net It is expected that this compound would exhibit good thermal stability due to the presence of the aromatic rings and the potential for strong intermolecular interactions.
Solubility: The solubility of these compounds is influenced by the balance between the polar amide groups and the nonpolar aromatic and aliphatic parts of the molecule. Modifications that increase the polarity, such as the introduction of additional functional groups, may enhance solubility in polar solvents. Conversely, increasing the size of the nonpolar regions would be expected to decrease solubility in polar solvents.
The following table provides a hypothetical comparison of properties for derivatives of this compound based on general principles and data from related compounds.
| Derivative | Modification | Expected Impact on Melting Point | Expected Impact on Solubility in Polar Solvents | Rationale |
| Parent Compound | This compound | High | Low | Strong H-bonding and π-π stacking from cyanophenyl groups. |
| Derivative A | Methyl group on the butanediamide backbone | Lower | Slightly Higher | Steric hindrance from the methyl group may disrupt packing, lowering the melting point and slightly increasing solubility. |
| Derivative B | Methoxy (B1213986) group on the cyanophenyl ring | Lower | Higher | The electron-donating methoxy group can disrupt π-π stacking and increase polarity, lowering the melting point and increasing solubility. |
| Derivative C | Nitro group on the cyanophenyl ring | Higher | Lower | The strongly electron-withdrawing nitro group can enhance intermolecular interactions, leading to a higher melting point and lower solubility. |
Comparative Studies with Other Bis-Amide Systems
To better understand the unique properties of this compound, it is useful to compare it with other bis-amide systems. These comparisons can highlight the specific contributions of the butanediamide backbone and the cyanophenyl moieties.
One relevant comparison is with N,N'-diarylureas, which are another class of bis-amide compounds that have been extensively studied. researchgate.net While both classes of compounds possess N-H and C=O groups capable of hydrogen bonding, the flexibility of the butanediamide linker in this compound is greater than that of the rigid urea (B33335) linkage. This increased flexibility can lead to different supramolecular assemblies and material properties.
Another point of comparison is with bis-amides containing aliphatic end groups instead of aromatic ones. Aromatic bis-amides generally exhibit higher thermal stability and different solubility profiles compared to their aliphatic counterparts due to the influence of the aromatic rings on intermolecular forces.
The table below presents a comparison of this compound with a closely related compound, N,N'-bis(3,4-dichlorophenyl)butanediamide, for which some experimental data is available. researchgate.net
| Property | This compound (Predicted) | N,N'-bis(3,4-dichlorophenyl)butanediamide researchgate.net |
| Molecular Formula | C₁₈H₁₄N₄O₂ | C₁₆H₁₂Cl₄N₂O₂ |
| Molecular Weight ( g/mol ) | 318.33 | 406.09 |
| Melting Point (°C) | Expected to be high | 244-245 |
| Key Structural Feature | Electron-withdrawing cyano groups | Electron-withdrawing chloro groups |
| Expected Dominant Intermolecular Forces | Hydrogen bonding, π-π stacking, dipole-dipole | Hydrogen bonding, halogen bonding, π-π stacking |
This comparative approach allows for a deeper understanding of how subtle changes in the molecular structure can lead to significant differences in the properties and potential applications of these materials.
Future Research Directions and Emerging Opportunities for N,n Bis 4 Cyanophenyl Butanediamide
Novel Synthetic Methodologies
While the standard synthesis of N,N'-bis(4-cyanophenyl)butanediamide can be achieved through the reaction of succinyl chloride with 4-aminobenzonitrile, future research is expected to focus on developing more efficient and environmentally benign synthetic routes. These novel methodologies could include mechanochemical synthesis, which reduces solvent usage, and enzyme-catalyzed reactions to improve selectivity and reduce waste. Furthermore, the development of one-pot synthesis procedures from readily available precursors would enhance the accessibility of this compound for various applications.
The exploration of solid-phase synthesis techniques could also open up new avenues for creating libraries of related compounds with varying linker lengths or substituted phenyl rings. This would allow for a systematic investigation of structure-property relationships in the resulting supramolecular assemblies and polymers.
Advanced Characterization Techniques for Complex Assemblies
The self-assembly of this compound into complex superstructures necessitates the use of advanced characterization techniques to fully understand their formation and properties. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are crucial for confirming the molecular structure, they are often insufficient to elucidate the intricacies of the resulting assemblies.
Future research will increasingly rely on a combination of high-resolution imaging and spectroscopic techniques. For instance, Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) can provide direct visualization of self-assembled monolayers on various surfaces. X-ray diffraction, particularly single-crystal X-ray diffraction, will be instrumental in determining the precise packing and intermolecular interactions within the crystalline state. nih.gov
Furthermore, techniques like 2D NMR spectroscopy (COSY, NOESY) can provide insights into the spatial proximity of different parts of the molecule in solution, helping to understand the initial stages of self-assembly. The photophysical properties of these assemblies can be probed using UV-Vis and fluorescence spectroscopy, including time-resolved fluorescence to understand the dynamics of excited states. researchgate.net The thermal stability of these materials is a critical parameter for many applications and can be thoroughly investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.netresearchgate.net
Expanding Supramolecular Applications
The ability of this compound to form well-defined supramolecular structures through a combination of hydrogen bonding (amide-amide) and π-π stacking (cyanophenyl rings) opens up a wide range of potential applications. The cyanophenyl groups can also participate in dipole-dipole interactions and coordination with metal ions. nih.gov
One of the most promising areas is the development of functional gels. The self-assembly of this molecule in appropriate solvents could lead to the formation of supramolecular gels with applications in drug delivery, tissue engineering, and as stimuli-responsive materials. The cyano groups could be further utilized for post-gelation modification, allowing for the introduction of other functional moieties.
The formation of liquid crystalline phases is another exciting possibility. The rigid-flexible nature of the molecule is conducive to the formation of various mesophases, which could be exploited in the development of new display technologies and sensors. The ability of the cyanophenyl groups to interact with analytes makes this compound a candidate for the development of selective chemosensors. nih.gov
Innovative Contributions to Polymer Chemistry and Materials Science
The bifunctional nature of this compound makes it an excellent candidate for incorporation into novel polymers and advanced materials. The two cyano groups can be utilized as reactive sites for polymerization or as cross-linking agents.
In polymer chemistry, this compound can be used as a monomer to create novel polyamides with enhanced thermal and mechanical properties due to the rigid cyanophenyl units. These polymers could find applications as high-performance engineering plastics or as fibers with high tensile strength.
In materials science, this compound can be used as a building block for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers. nih.gov The nitrogen atoms of the cyano groups can coordinate to metal centers, leading to the formation of porous materials with potential applications in gas storage, separation, and catalysis. The luminescence properties of such materials could also be of interest for sensing and optoelectronic applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
